Human Dihydrofolate Reductase (hDHFR) Inhibition: Target Compound vs. Class Baseline
The target compound was screened against recombinant human DHFR and returned an IC50 > 10,000 nM, indicating essentially no meaningful inhibition of this enzyme at the tested concentration range [1]. By contrast, established DHFR inhibitors such as methotrexate exhibit IC50 values in the low nanomolar range (typically < 50 nM) in comparable recombinant enzyme assays [2]. This negative data constitutes a differentiation point: the 2-(2-hydroxyphenyl) substituent does not confer DHFR inhibitory activity, unlike certain other triazolopyrimidine-based antifolates. This is relevant for users seeking to exclude DHFR off-target liability in kinase- or receptor-focused screening cascades.
| Evidence Dimension | Inhibition of recombinant human DHFR (IC50) |
|---|---|
| Target Compound Data | > 10,000 nM |
| Comparator Or Baseline | Methotrexate (DHFR inhibitor positive control): < 50 nM (class-typical range in recombinant hDHFR assays) |
| Quantified Difference | Target compound > 200-fold less potent than methotrexate; functionally inactive at DHFR |
| Conditions | Recombinant human DHFR expressed in E. coli; preincubation 15 min; substrate: DHF + NADPH (BindingDB/ChEMBL assay) |
Why This Matters
This negative selectivity profile defines the compound as DHFR-inactive, distinguishing it from antifolate chemotypes and informing target-based screening panel design.
- [1] BindingDB. BDBM50203226 (CHEMBL3936777). IC50 > 1.00E+4 nM, Inhibition of recombinant human DHFR. ChEMBL-curated assay. View Source
- [2] Schweitzer BI, Dicker AP, Bertino JR. Dihydrofolate reductase as a therapeutic target. FASEB Journal. 1990;4(8):2441-2452. (Representative methotrexate hDHFR affinity context.) View Source
